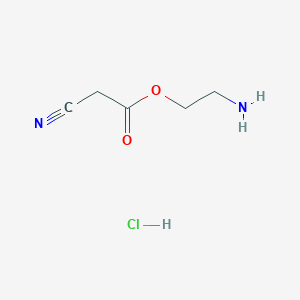

2-Aminoethyl 2-cyanoacetate hydrochloride

Description

Fundamental Relevance as a Chemical Building Block and Synthetic Intermediate

2-Aminoethyl 2-cyanoacetate hydrochloride serves as a valuable precursor in the synthesis of a diverse array of organic molecules. Its utility stems from the presence of multiple functional groups—an amino group, a cyano group, and an ester moiety—all of which can participate in a variety of chemical reactions. This trifunctional nature allows for its incorporation into complex structures, particularly in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. tubitak.gov.trresearchgate.net

The strategic importance of this compound lies in its ability to act as a linchpin in multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. frontiersin.orgnih.gov This approach is highly valued in modern synthesis for its efficiency and atom economy. While specific research on 2-aminoethyl 2-cyanoacetate hydrochloride in multicomponent reactions is not extensively documented, the reactivity of the closely related cyanoacetamide derivatives suggests its high potential in this area. nih.gov

The general class of cyanoacetic acid derivatives are foundational starting materials for a plethora of multicomponent reaction scaffolds. nih.gov Their application in the synthesis of bioactive molecules underscores the potential of 2-aminoethyl 2-cyanoacetate hydrochloride as a key intermediate. nih.govchemicalbook.com

Structural Features and Reactivity Potential in Advanced Organic Transformations

The reactivity of 2-aminoethyl 2-cyanoacetate hydrochloride is dictated by the interplay of its functional groups. The molecule possesses both nucleophilic and electrophilic centers, allowing it to engage in a wide range of organic transformations.

Key Structural Features and Associated Reactivity:

| Functional Group | Type | Reactivity Potential |

| Primary Amino Group (-NH2) | Nucleophilic | Can participate in reactions such as N-acylation, N-alkylation, and condensation with carbonyl compounds to form imines. researchgate.net |

| Active Methylene (B1212753) Group (-CH2-) | Nucleophilic (after deprotonation) | The protons on the carbon adjacent to the cyano and carbonyl groups are acidic and can be removed by a base to form a stabilized carbanion. This carbanion can then act as a nucleophile in reactions like Knoevenagel condensations and Michael additions. |

| Cyano Group (-C≡N) | Electrophilic (at the carbon atom) | Can undergo nucleophilic attack, and the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. |

| Ester Group (-COOR) | Electrophilic (at the carbonyl carbon) | Susceptible to nucleophilic acyl substitution, allowing for transformations such as amidation and transesterification. |

The hydrochloride salt form of the compound ensures stability and enhances its solubility in certain solvents. The free amino group can be readily obtained by neutralization with a base, allowing for its participation in subsequent reactions.

The reactivity of the active methylene group is a cornerstone of the utility of cyanoacetate (B8463686) derivatives. This group can be deprotonated to form a potent nucleophile that is central to the formation of new carbon-carbon bonds. This reactivity enables its use in well-established synthetic methodologies that are fundamental to organic chemistry.

Overview of Academic Research Trajectories and Scope of the Outline

Academic research involving cyanoacetate derivatives is extensive, with a significant focus on their application in the synthesis of heterocyclic compounds. tubitak.gov.trresearchgate.net These compounds are of immense interest due to their prevalence in biologically active molecules and functional materials. nih.govnih.gov Research trajectories often explore the development of novel synthetic routes to complex heterocycles, such as pyridones, pyrimidines, and pyrazoles, utilizing the versatile reactivity of the cyanoacetate core. researchgate.netmdpi.comresearchgate.net

Recent trends in the field include the use of green chemistry principles, such as multicomponent reactions and the use of environmentally benign catalysts, to synthesize these heterocyclic systems. researchgate.net While a substantial body of literature exists for cyanoacetamide and ethyl cyanoacetate, the specific academic exploration of 2-aminoethyl 2-cyanoacetate hydrochloride is a more nascent field. The current understanding of its synthetic potential is largely inferred from the well-established chemistry of its structural analogs.

This article will now delve into the specific reactivity of 2-aminoethyl 2-cyanoacetate hydrochloride, focusing on its role in key organic transformations and its application as a precursor for the synthesis of important molecular scaffolds. The subsequent sections will provide a detailed and scientifically accurate account of its chemical behavior, supported by findings from the broader field of cyanoacetate chemistry.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H9ClN2O2 |

|---|---|

Molecular Weight |

164.59 g/mol |

IUPAC Name |

2-aminoethyl 2-cyanoacetate;hydrochloride |

InChI |

InChI=1S/C5H8N2O2.ClH/c6-2-1-5(8)9-4-3-7;/h1,3-4,7H2;1H |

InChI Key |

QSSNYIYKKCJYJX-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)CC#N)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Aminoethyl 2 Cyanoacetate Hydrochloride and Its Precursors

Established Synthetic Pathways for Cyanoacetate (B8463686) Derivatives

Cyanoacetate esters are pivotal intermediates in organic synthesis, valued for their utility as building blocks for a wide range of more complex molecules, including pharmaceuticals and heterocycles. e3s-conferences.orgwikipedia.org Several well-established methods for their preparation are routinely employed in both academic and industrial laboratories.

One of the most fundamental methods is the esterification of cyanoacetic acid . This reaction typically involves heating cyanoacetic acid with an appropriate alcohol in the presence of a strong acid catalyst, such as sulfuric acid. wikipedia.org The process is a classic Fischer esterification, relying on an equilibrium that is driven toward the product by removing water as it is formed. e3s-conferences.org

Another prevalent pathway is the Kolbe nitrile synthesis , which involves the reaction of an alkali metal cyanide with an alpha-halo ester. wikipedia.org For the preparation of ethyl cyanoacetate, this is commonly achieved by treating ethyl chloroacetate (B1199739) with sodium cyanide. orgsyn.org The reaction proceeds via a nucleophilic substitution mechanism where the cyanide ion displaces the chloride ion. A detailed procedure published in Organic Syntheses outlines the preparation of cyanoacetic acid from sodium chloroacetate and sodium cyanide, followed by esterification, which has been a reliable method for decades. orgsyn.org

Additionally, transesterification of existing cyanoacetate esters, such as converting methyl cyanoacetate to other alkyl esters, provides another route to desired cyanoacetate derivatives. e3s-conferences.org A summary of these classical methods is presented below.

| Synthetic Method | Starting Materials | Key Reagents | Description |

| Fischer Esterification | Cyanoacetic acid, Alcohol | Strong acid (e.g., H₂SO₄) | Direct acid-catalyzed esterification of the carboxylic acid. e3s-conferences.org |

| Kolbe Nitrile Synthesis | α-Halo ester (e.g., Ethyl chloroacetate) | Alkali metal cyanide (e.g., NaCN) | Nucleophilic substitution of the halide by a cyanide anion. wikipedia.orgorgsyn.org |

| Transesterification | Alkyl cyanoacetate (e.g., Methyl cyanoacetate) | Different alcohol, Catalyst | Exchange of the alcohol moiety of the ester, catalyzed by acid or base. e3s-conferences.org |

Innovations in the Preparation of 2-Aminoethyl 2-Cyanoacetate Hydrochloride

While specific literature on the direct synthesis of 2-Aminoethyl 2-cyanoacetate hydrochloride is not extensively detailed in peer-reviewed journals, its structure suggests logical multistep pathways from readily available precursors, requiring careful control of chemoselectivity.

The synthesis of 2-Aminoethyl 2-cyanoacetate hydrochloride can be logically approached through a multistep sequence that combines the cyanoacetate backbone with the 2-aminoethyl side chain. A plausible and efficient strategy involves the use of a protected form of 2-aminoethanol to prevent unwanted side reactions.

A representative synthetic pathway would be:

Protection of the Amine: 2-aminoethanol is first reacted with a protecting group, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O), to form N-Boc-2-aminoethanol. This transformation selectively masks the nucleophilic amino group, leaving the hydroxyl group free for the subsequent esterification step.

Esterification: The protected amino alcohol is then reacted with cyanoacetic acid. This esterification can be facilitated by standard coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting cyanoacetic acid to a more reactive species, such as an acid chloride. This step forms the core structure of the target molecule, N-Boc-2-aminoethyl 2-cyanoacetate.

Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. This is typically achieved under acidic conditions, for instance, by treating the intermediate with hydrochloric acid dissolved in an organic solvent like dioxane or methanol. This single step simultaneously deprotects the amine and forms the desired hydrochloride salt, yielding the final product.

This strategy ensures that the reactive functional groups are manipulated in a controlled sequence, starting from simple, commercially available materials.

The structure of 2-Aminoethyl 2-cyanoacetate contains three distinct functional groups: a primary amine (as its hydrochloride salt), an ester, and a nitrile. The selective transformation of any one of these groups in the presence of the others is a key challenge and a demonstration of chemoselectivity.

Selective Amine Modification: The free amine of 2-aminoethyl 2-cyanoacetate (the free base form) could be selectively acylated or alkylated under carefully controlled basic conditions that would not significantly affect the ester or nitrile groups.

Selective Ester Hydrolysis: The ester group could be selectively hydrolyzed to the corresponding carboxylic acid under mild basic conditions (e.g., using lithium hydroxide (B78521) at low temperatures), which would minimize the potential for competing reactions at the nitrile or polymerization initiated by the free amine.

Selective Nitrile Reduction: The nitrile group could be selectively reduced to a primary amine using catalytic hydrogenation (e.g., with a rhodium or platinum catalyst) under conditions that would also likely reduce the ester. More chemoselective reducing agents would be required to target the nitrile exclusively.

Achieving high chemoselectivity often depends on the precise choice of reagents and reaction conditions, such as temperature, solvent, and catalyst, to exploit the subtle differences in reactivity between the functional groups.

Green Chemistry Approaches in 2-Aminoethyl 2-Cyanoacetate Hydrochloride Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. These principles are highly applicable to the synthesis of the precursors of 2-Aminoethyl 2-cyanoacetate hydrochloride.

A significant area of green chemistry research focuses on reducing or eliminating the use of volatile and hazardous organic solvents. For the synthesis of cyanoacetate derivatives, particularly through Knoevenagel condensation reactions, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. This technique often leads to dramatically reduced reaction times, higher yields, and can frequently be performed under solvent-free conditions or in environmentally benign solvents like water or ethanol.

For example, the Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds like ethyl cyanoacetate can be carried out efficiently using microwave irradiation without any solvent, often with just a catalytic amount of a base. This approach avoids the need for large volumes of organic solvents for both the reaction and subsequent purification, thereby reducing chemical waste.

The replacement of hazardous and stoichiometric reagents with recyclable and non-toxic catalysts is a cornerstone of green chemistry. In the synthesis of cyanoacetate precursors, several innovative catalytic systems have been developed.

Heteropoly acids , such as silicotungstic acid, have been successfully used as catalysts for the esterification of cyanoacetic acid. e3s-conferences.org These catalysts are advantageous because they are less corrosive, have low environmental toxicity, and exhibit high catalytic activity, offering a greener alternative to traditional strong mineral acids like sulfuric acid. e3s-conferences.org

More recently, nanocatalysis has provided highly efficient and reusable catalysts. For instance, ellagic acid-functionalized magnetic iron oxide nanoparticles (nano-Fe₃O₄@EA) have been reported as a sustainable catalyst for the synthesis of ethyl cyanoacetate derivatives via Knoevenagel condensation. These nanocatalysts offer several benefits:

High Efficiency: They provide high product yields in short reaction times.

Reusability: Being magnetic, they can be easily recovered from the reaction mixture using an external magnet and reused for multiple cycles without significant loss of activity.

Benign Nature: They are often based on non-toxic and earth-abundant materials like iron.

The performance of such a catalyst is highlighted in the table below, demonstrating its effectiveness and reusability.

| Catalyst | Reaction | Conditions | Yield (%) | Recyclability (up to) |

| nano-Fe₃O₄@EA | Knoevenagel Condensation | Solvent-free, 80°C | >90% | 5 cycles |

The development and application of these green methodologies in the synthesis of cyanoacetate precursors pave the way for more sustainable manufacturing processes for fine chemicals like 2-Aminoethyl 2-cyanoacetate hydrochloride.

Continuous Flow Chemistry Applications in Synthesis of 2-Aminoethyl 2-Cyanoacetate Hydrochloride Analogues

The synthesis of cyanoacetate derivatives, which are structurally related to 2-Aminoethyl 2-cyanoacetate hydrochloride, has been significantly advanced through the adoption of continuous flow chemistry. frontiersin.orgunito.itrug.nl This methodology offers substantial improvements over traditional batch processing by providing a safer, more efficient, and highly controllable reaction environment. rsc.orgtechnologynetworks.com The application of microreactor technology, a key component of continuous flow systems, facilitates cleaner and more scalable synthetic routes for these valuable chemical intermediates. rug.nlrsc.org

Process Intensification and Reaction Control in Flow Systems

Process intensification in organic synthesis refers to the development of innovative equipment and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient processes. mdpi.com Continuous flow chemistry is a prime example of process intensification, offering numerous advantages over conventional batch reactors for the synthesis of cyanoacetate analogues. frontiersin.orgunito.it

The core benefits of flow systems stem from their high surface-area-to-volume ratio, which enables superior heat and mass transfer. unito.itnih.gov This characteristic is crucial for managing highly exothermic reactions, which are common in organic synthesis, thereby preventing the formation of hotspots and reducing the risk of runaway reactions. nih.govnih.govnih.gov The precise control over reaction parameters such as temperature, pressure, concentration, and residence time is a hallmark of flow chemistry. nih.gov This level of control allows for the optimization of reaction conditions to maximize yield and selectivity while minimizing the formation of impurities. researchgate.net

In a continuous flow setup, reagents are pumped through a network of tubes or channels where they mix and react. The small internal volume of these reactors, often on the microscale, ensures that only a small amount of material is reacting at any given moment, significantly enhancing the safety profile, especially when dealing with hazardous reagents or unstable intermediates. rug.nlnih.gov This precise management of reaction conditions often leads to shorter reaction times and higher product purity compared to batch methods. rsc.orgresearchgate.net

| Parameter | Batch Reactor | Continuous Flow Reactor | Advantage in Flow System |

| Heat Transfer | Limited by vessel surface area; potential for hotspots. | High surface-area-to-volume ratio; excellent heat dissipation. unito.itnih.gov | Enhanced safety, improved selectivity, prevention of side reactions. |

| Mass Transfer | Dependent on stirring efficiency; can be non-uniform. | Rapid mixing due to small channel dimensions. unito.it | Increased reaction rates, higher conversion, and improved yields. |

| Reaction Time | Uniform for the entire batch; determined by the slowest step. | Precisely controlled by flow rate and reactor volume. nih.gov | Fine-tuning for optimal conversion and minimal degradation. |

| Safety | Large quantities of reagents and products held at reaction conditions. | Small internal volume minimizes the amount of hazardous material. rug.nlnih.gov | Reduced risk of thermal runaways and safer handling of toxic intermediates. |

| Scalability | Often requires re-optimization of parameters (e.g., heat transfer). | Achieved by running the system for longer periods or "numbering-up" (parallel systems). technologynetworks.com | More predictable and linear scale-up from lab to production. |

Scalable Synthesis of Related Cyanoacetates in Flow

The principles of process intensification directly translate to enhanced scalability for the production of cyanoacetates. A patented continuous process for producing cyanoacetate illustrates the industrial applicability of this technology. google.com In this method, a chloracetate solution and a sodium cyanide solution are continuously fed into a pipeline reactor system. The reaction proceeds rapidly, with residence times as short as 3 to 10 minutes, to yield the cyanoacetate product. google.com

This continuous approach is well-suited for large-scale production, offering significant economic and social benefits through reduced equipment size, lower labor and energy costs, and improved workplace safety. google.com The process demonstrates high efficiency and automation, leading to consistent product quality with purities exceeding 99.5% and yields over 83%. google.com

The following table summarizes parameters from a patented continuous industrial process for cyanoacetate synthesis, highlighting its scalability. google.com

| Parameter | Value | Description |

| Feedstock Flow Rate (Chloracetate) | 500 - 2000 L/h | Alcoholic solution of chloracetate pumped into the system. |

| Feedstock Flow Rate (Sodium Cyanide) | 500 - 2500 L/h | Alcoholic solution of sodium cyanide pumped into the system. |

| Reactor Type | Pipeline Reactor | Continuous reaction vessel for condensation. |

| Reaction Temperature | 65 - 150 °C | Operating temperature range within the pipeline reactor. |

| Reaction Pressure | 0.1 - 1.0 MPa | Operating pressure range within the pipeline reactor. |

| Residence Time | 3 - 10 min | Time reactants spend within the heated reactor zone. |

| Product Purity | > 99.50% | Purity of the final cyanoacetate product after purification. |

| Overall Yield | > 83% | The efficiency of converting reactants to the final product. |

Mechanistic Investigations and Theoretical Studies on the Reactivity of 2 Aminoethyl 2 Cyanoacetate Hydrochloride

Elucidation of Reaction Mechanisms in Nucleophilic Additions and Condensations

The chemical behavior of 2-Aminoethyl 2-cyanoacetate is largely defined by its participation in nucleophilic additions and condensation reactions. The active methylene (B1212753) group, positioned between the electron-withdrawing nitrile and ester groups, is readily deprotonated to form a stabilized carbanion. This nucleophilic carbanion is a key intermediate in various carbon-carbon bond-forming reactions.

Furthermore, the nitrile group itself can undergo nucleophilic addition. The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.orgopenstax.org It is susceptible to attack by various nucleophiles. wikipedia.org For instance, Grignard reagents can add to the nitrile to form imine salts, which can then be hydrolyzed to produce ketones. libretexts.org While the primary amino group in 2-Aminoethyl 2-cyanoacetate hydrochloride is protonated and thus not nucleophilic, its deprotonated form could potentially act as an intramolecular nucleophile under certain conditions, leading to cyclization reactions.

Studies on similar cyanoacetate (B8463686) derivatives show their versatility in reactions with various electrophiles. For example, ethyl cyanoacetate has been shown to react with arylamines, aminothiazole derivatives, and benzylamine (B48309) to form N-substituted cyanoacetamides. researchgate.net It also participates in nucleophilic substitution reactions and Michael additions. researchgate.net These established reaction pathways for analogous compounds provide a mechanistic framework for predicting the behavior of 2-Aminoethyl 2-cyanoacetate hydrochloride in similar chemical environments.

Role of the Active Methylene and Nitrile Functionalities in Organic Reactions

The reactivity of 2-Aminoethyl 2-cyanoacetate hydrochloride is dictated by the interplay of its two key functional groups: the active methylene group and the nitrile group.

Active Methylene Group: Compounds containing a methylene group (-CH2-) flanked by two electron-withdrawing groups are known as active methylene compounds. shivajicollege.ac.in In 2-Aminoethyl 2-cyanoacetate, the methylene group is positioned between a cyano (-CN) group and an ester carbonyl (-COOR) group. This structural arrangement significantly increases the acidity of the methylene protons. shivajicollege.ac.ineasetolearn.com The electron-withdrawing nature of the adjacent groups stabilizes the resulting carbanion (enolate) through inductive effects and resonance, making it a soft and effective nucleophile. shivajicollege.ac.ineasetolearn.com This nucleophilicity is the basis for its utility in a variety of condensation reactions, such as the Knoevenagel and Cope-Knoevenagel reactions, and alkylation reactions with alkyl halides. semanticscholar.orgshivajicollege.ac.inrsc.org

Nitrile Functionality: The nitrile or cyano (-C≡N) group is a versatile functional group in organic synthesis. researchgate.net The carbon atom of the nitrile is electrophilic and susceptible to nucleophilic attack. libretexts.orgwikipedia.org This allows for a wide range of transformations. researchgate.net For instance, nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids, passing through a carboxamide intermediate. openstax.orgwikipedia.org Reduction of nitriles, commonly with reagents like lithium aluminium hydride (LiAlH4), produces primary amines. libretexts.orgopenstax.org The nitrile group can also participate in cycloaddition reactions and is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net The reactivity of the nitrile can be tuned by the electronic nature of the rest of the molecule; electron-withdrawing groups elsewhere in the molecule can enhance the electrophilicity of the nitrile carbon. nih.gov

The dual functionality of 2-Aminoethyl 2-cyanoacetate hydrochloride makes it a valuable building block. The active methylene group can be used to construct the carbon skeleton, while the nitrile group can be retained for subsequent transformations into an amine, a carboxylic acid, or a heterocyclic moiety, adding a layer of strategic depth to its synthetic applications.

Computational Chemistry Approaches to Reaction Pathways and Intermediates

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, predicting reactivity, and understanding the structural and electronic properties of molecules like 2-Aminoethyl 2-cyanoacetate hydrochloride. researchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical method used to study the electronic structure of molecules. researchgate.net It is frequently employed to predict molecular geometries, reaction energies, and chemical reactivity. researchgate.netnih.gov For a molecule like 2-Aminoethyl 2-cyanoacetate hydrochloride, DFT calculations can provide quantitative insights into the properties of its key functional groups.

Furthermore, DFT calculations allow for the mapping of the electrostatic potential (ESP) surface, which visually represents the charge distribution and identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This would clearly show the acidic nature of the methylene protons and the electrophilic character of the nitrile carbon.

Transition state theory, combined with DFT calculations, can be used to model reaction pathways. nih.gov By locating the transition state structures and calculating the activation energies (Ea) for proposed reaction steps, such as nucleophilic attack or proton transfer, one can predict the most favorable mechanistic pathway. nih.govacademie-sciences.fr For example, a DFT study on the reaction of nitriles with cysteine revealed that the reaction occurs through a concerted synchronous mechanism where nucleophilic attack and protonation happen simultaneously. nih.gov Similar studies could elucidate the precise mechanism of Knoevenagel condensations involving 2-Aminoethyl 2-cyanoacetate.

Below is an interactive table summarizing typical reactivity descriptors that can be obtained from DFT calculations for a related molecule, ethyl cyanoacetate, which serves as a model.

| Descriptor | Calculated Value (a.u.) | Interpretation |

|---|---|---|

| HOMO Energy | -0.285 | Relates to the nucleophilicity of the corresponding carbanion. |

| LUMO Energy | -0.045 | Indicates susceptibility to nucleophilic attack at the nitrile and ester carbons. |

| HOMO-LUMO Gap | 0.240 | Correlates with chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | 3.75 D | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to simulate the dynamic behavior of a system, providing insights into conformational changes, solvation effects, and intermolecular interactions. youtube.com

For a flexible molecule like 2-Aminoethyl 2-cyanoacetate hydrochloride, MD simulations can explore its conformational landscape. The molecule can adopt various shapes (conformations) due to the rotation around its single bonds. Identifying the most stable, low-energy conformations is crucial as the molecular shape can significantly impact reactivity. For instance, a specific conformation might be required for an intramolecular reaction to occur, or steric hindrance in certain conformations could block access of a reagent to a reactive site.

MD simulations are particularly valuable for studying processes in solution. nih.gov The explicit inclusion of solvent molecules allows for a detailed investigation of solvation shells and intermolecular interactions, such as hydrogen bonding between the amino group or ester carbonyl and the solvent. These interactions can stabilize or destabilize reactants, intermediates, and transition states, thereby influencing reaction rates and outcomes. For example, an MD simulation could model how water molecules surround the hydrochloride salt, providing a microscopic picture of its dissolution and the accessibility of its reactive sites. nih.gov

The following interactive table outlines the types of insights that can be gained from MD simulations of 2-Aminoethyl 2-cyanoacetate hydrochloride in a solvent.

| Simulation Focus | Key Output/Analysis | Scientific Insight |

|---|---|---|

| Conformational Sampling | Ramachandran-like plots for rotatable bonds, Principal Component Analysis (PCA) of trajectories. | Identification of dominant low-energy conformations and the flexibility of the aminoethyl chain. |

| Solvation Structure | Radial Distribution Functions (RDFs) for solvent molecules around key functional groups. | Characterization of the hydration shell and specific hydrogen bonding patterns with the solvent. |

| Intermolecular Interactions | Analysis of hydrogen bonds, salt bridges, and van der Waals interactions with other solutes. | Understanding the forces that govern molecular aggregation or the initial steps of a bimolecular reaction. |

Strategic Applications of 2 Aminoethyl 2 Cyanoacetate Hydrochloride in Complex Molecular Architectures

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds Utilizing 2-Aminoethyl 2-Cyanoacetate Hydrochloride

2-Aminoethyl 2-cyanoacetate hydrochloride serves as a versatile building block in the synthesis of a wide array of nitrogen-containing heterocyclic scaffolds. Its bifunctional nature, possessing both a primary amine and an activated methylene (B1212753) group, allows for its participation in various cyclization and condensation reactions.

Pyridines, Pyrimidines, and Fused Analogs

The construction of substituted pyridines and pyrimidines is a cornerstone of heterocyclic chemistry, and 2-aminoethyl 2-cyanoacetate hydrochloride offers a valuable entry point to these core structures. While direct, named reactions for pyridine (B92270) synthesis often involve condensations of carbonyl compounds or cycloadditions, the functional groups within this hydrochloride salt provide reactive handles for analogous transformations. baranlab.org For instance, the activated methylene group can participate in Knoevenagel-type condensations with 1,3-dicarbonyl compounds or their equivalents, which, upon reaction with an ammonia (B1221849) source or a suitable nitrogen-containing fragment, can lead to the formation of the pyridine ring.

In pyrimidine (B1678525) synthesis, the classic approach involves the condensation of a three-carbon bifunctional component with an amidine, urea, or guanidine (B92328) derivative. bu.edu.eg The cyanoacetate (B8463686) moiety of 2-aminoethyl 2-cyanoacetate hydrochloride can act as a precursor to such three-carbon units. For example, condensation of aromatic aldehydes, thiourea, and ethyl cyanoacetate is a known route to 6-aryl-5-cyano-2-thiouracils. nih.gov Similarly, the functional groups of 2-aminoethyl 2-cyanoacetate hydrochloride can be chemically manipulated to participate in cyclization reactions to form various pyrimidine derivatives. nih.govmdpi.com

The synthesis of fused pyrimidine analogs, such as 1,2,4-triazolo[4,3-a]pyrimidin-7-ones and pyrimidino[2,1-c] bu.edu.egresearchgate.netnih.govtriazin-8-ones, has been achieved through multi-step sequences starting from substituted pyrimidine precursors. nih.gov The strategic incorporation of the 2-aminoethyl 2-cyanoacetate hydrochloride unit can introduce functionalities amenable to subsequent annulation reactions, leading to these more complex fused systems.

Table 1: Examples of Pyridine and Pyrimidine Synthesis Strategies

| Heterocycle | General Synthetic Approach | Role of Cyanoacetate Moiety |

| Pyridines | Condensation of 1,5-dicarbonyls with ammonia or hydroxylamine (B1172632). | Can be a precursor to the 1,5-dicarbonyl compound through functional group manipulation. |

| Pyrimidines | Condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, or guanidine. bu.edu.eg | Acts as the three-carbon fragment precursor. |

| Fused Pyrimidines | Cyclization of functionalized pyrimidine precursors. nih.gov | Introduces key functional groups for subsequent annulation reactions. |

Pyrroles, Pyrazoles, and Related Five-Membered Heterocycles

The synthesis of pyrrole (B145914) derivatives can be achieved through various strategies, including the Huisgen [3+2] cycloaddition of ylide intermediates with dipolarophiles. nih.gov The functional groups in 2-aminoethyl 2-cyanoacetate hydrochloride can be modified to generate precursors for such cycloadditions. For instance, the amino group can be transformed into a suitable leaving group to facilitate the formation of an ylide, or the cyanoacetate portion can be elaborated to act as the dipolarophile. A new method for constructing functionalized 2-amino-3-cyano pyrroles involves the interception of reactive N-sulfonoketenimine intermediates with phenacylmalononitriles. rsc.org

Pyrazoles are commonly synthesized via the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. nih.gov The cyanoacetate part of 2-aminoethyl 2-cyanoacetate hydrochloride can be a precursor to the required 1,3-dicarbonyl functionality. For example, subjecting arylhydrazones derived from cyanoacetamides to reaction with hydroxylamine can lead to the formation of pyrazole (B372694) derivatives. researchgate.net Furthermore, 2-aminoethyl derivatives of pyrazolo[4,3-c]pyrazoles have been synthesized through a preparative method involving the reduction of a cyanomethyl group, a transformation that can be envisioned starting from a synthon like 2-aminoethyl 2-cyanoacetate hydrochloride. bioorganica.com.ua The synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives has also been reported, highlighting the utility of the aminoethyl side chain in constructing histamine (B1213489) analogues. researchgate.net

Annulation Reactions for Polycyclic Systems

Annulation reactions are crucial for the construction of polycyclic systems, and the reactivity of 2-aminoethyl 2-cyanoacetate hydrochloride can be harnessed for this purpose. The development of a two-step electrochemical annulation has been shown to be effective for preparing fused furans. nih.gov While not directly involving the title compound, this illustrates the principle of annulation for building polycycles. More relevantly, phosphine-catalyzed enantioselective [4+2] annulation reactions have been developed to access functionalized dihydrocarbazoles. nih.gov The dienophile or diene component in such reactions could potentially be derived from 2-aminoethyl 2-cyanoacetate hydrochloride through appropriate chemical modifications. The synthesis of natural product analogs often relies on diversity-oriented synthesis, which can involve annulation strategies to build complex scaffolds. nih.govresearchgate.net

Integration into Multicomponent Reaction (MCR) Strategies for Chemical Library Generation

Multicomponent reactions (MCRs) are powerful tools in medicinal and combinatorial chemistry for the rapid generation of molecular diversity. researchgate.net The inherent functionality of 2-aminoethyl 2-cyanoacetate hydrochloride makes it an attractive component for the design of novel MCRs.

Design and Implementation of MCRs with 2-Aminoethyl 2-Cyanoacetate Hydrochloride

The design of new MCRs can be approached by re-engineering existing two-component reactions into higher-order MCRs. nih.gov The amine and activated methylene groups of 2-aminoethyl 2-cyanoacetate hydrochloride allow it to participate in various MCRs. For example, cyanoacetic acid derivatives are known starting materials for a plethora of MCR scaffolds. nih.gov A well-known MCR is the three-component synthesis of 4H-pyran derivatives from an aldehyde, malononitrile (B47326), and a β-ketoester. scielo.org.mx By analogy, 2-aminoethyl 2-cyanoacetate hydrochloride could potentially replace the β-ketoester or malononitrile component, leading to novel heterocyclic structures.

The synthesis of 6-aryl-5-cyano-2-thiouracils via a condensation-cyclization of an aromatic aldehyde, thiourea, and ethyl cyanoacetate is an example of a multicomponent approach to pyrimidines. nih.gov The structural features of 2-aminoethyl 2-cyanoacetate hydrochloride are well-suited for its incorporation into such MCRs, potentially leading to libraries of compounds with diverse substitution patterns.

Diversity-Oriented Synthesis Leveraging MCR Products

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse molecules, often inspired by natural products. nih.govresearchgate.net MCRs are a key enabling technology for DOS. The products resulting from MCRs involving 2-aminoethyl 2-cyanoacetate hydrochloride can serve as starting points for further diversification. For instance, a library of dibenzo[b,f] bu.edu.egnih.govthiazepine carboxamides was generated using a sequential strategy involving a copper-catalyzed C-S cyclization followed by a Ugi-type three-component reaction. researchgate.net This demonstrates how an initial scaffold can be further elaborated using MCRs to enhance molecular diversity. The development of novel multistage antimalarial inhibitors from a DOS approach highlights the power of this strategy in discovering new therapeutic agents. nih.gov

Table 2: Potential MCRs Incorporating 2-Aminoethyl 2-cyanoacetate Hydrochloride

| MCR Type | Potential Role of 2-Aminoethyl 2-cyanoacetate Hydrochloride | Resulting Scaffold |

| Hantzsch Dihydropyridine Synthesis | As the β-ketoester or acetoacetate (B1235776) equivalent. | Dihydropyridines |

| Biginelli Reaction | As the active methylene component. | Dihydropyrimidinones |

| Ugi Reaction | As the amine component (after deprotection). | Peptidomimetics |

| Gewald Aminothiophene Synthesis | As the active methylene nitrile. | 2-Aminothiophenes |

Formation of Functionalized Acyclic Organic Molecules

The strategic application of 2-aminoethyl 2-cyanoacetate hydrochloride in the synthesis of complex molecular architectures extends to the formation of functionalized acyclic organic molecules. This compound serves as a versatile building block for constructing linear chains bearing multiple functional groups, which are key intermediates in various synthetic pathways.

Preparation of Alpha,Alpha-Disubstituted Beta-Amino Amides

A practical and efficient methodology has been developed for the preparation of 2-aminoethyl α,α-disubstituted β-amino amides. This synthesis is a multi-step process that highlights the utility of cyanoacetate derivatives in constructing sterically hindered amino acid derivatives. While the specific use of 2-aminoethyl 2-cyanoacetate hydrochloride is not detailed, the synthesis of the corresponding amides illustrates a key application of the 2-aminoethyl cyanoacetate scaffold.

The general approach involves a three-step synthesis starting from a related compound, methyl cyanoacetate. The key steps include the dialkylation of the cyanoacetate, followed by a chemoselective reduction of the nitrile group. This reduction is a critical step, as it must be performed in the presence of other sensitive functional groups like amides and aryl halides.

One of the significant challenges in this synthesis is the potential for dehalogenation when using transition metal catalysts for the nitrile reduction. To address this, a bromide-compatible variant was developed. The process has been shown to be scalable, allowing for the production of these complex molecules on a gram scale with only one chromatographic purification step required.

| Step | Description | Reagents/Conditions |

| 1 | Dialkylation | Methyl cyanoacetate, Alkyl/Aryl halides |

| 2 | Nitrile Reduction (Standard) | RANEY® Nickel catalyst, H2 (8–10 bar) or transfer hydrogenation, in situ Boc2O protection |

| 3 | Nitrile Reduction (Bromide Compatible) | ZnCl2/NaBH4 |

| 4 | Amide Formation | Coupling with the desired amine |

This methodology provides a valuable route to α,α-disubstituted β-amino amides, which are important building blocks in medicinal chemistry and peptidomimetics.

Synthesis of Other Advanced Intermediate Derivatives

While direct synthetic routes starting from 2-aminoethyl 2-cyanoacetate hydrochloride are not extensively documented for a wide range of advanced intermediates, the reactivity of the core cyanoacetate structure is well-established for the synthesis of various derivatives. The active methylene group and the cyano group provide multiple reaction sites for building complex molecular frameworks. Related cyanoacetamide and cyanoacetate derivatives are known to be valuable synthons in the creation of diverse heterocyclic and acyclic systems.

For instance, 2-cyanoacetamide (B1669375), a closely related compound, is a versatile precursor in the synthesis of various heterocyclic compounds such as pyridines, pyrimidines, and thiazoles. It can undergo condensation reactions with various electrophiles to form highly functionalized molecules. The Knoevenagel condensation of cyanoacetamide derivatives with aldehydes is a widely used method for forming carbon-carbon bonds and synthesizing α,β-unsaturated cyanoacetamide derivatives. These unsaturated derivatives are, in turn, important intermediates for further chemical transformations.

The following table summarizes some of the advanced intermediate derivatives that can be synthesized from related cyanoacetamide precursors:

| Derivative Type | Synthetic Method | Precursors |

| α,β-Unsaturated Cyanoacetamides | Knoevenagel Condensation | Aromatic aldehydes, 2-cyanoacetamide |

| Pyridine Derivatives | Cyclocondensation | 2-cyanoacetamide, malononitrile, aldehydes |

| Thiazole Derivatives | Hantzsch Thiazole Synthesis | α-haloketones, 2-cyanoacetamide (converted to thioamide) |

| Pyrimidine Derivatives | Cyclocondensation | Amidines, 2-cyanoacetamide derivatives |

Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques (NMR, Mass Spectrometry) for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools used to provide a detailed picture of the atomic arrangement and mass of 2-Aminoethyl 2-cyanoacetate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule. For 2-Aminoethyl 2-cyanoacetate hydrochloride, ¹H NMR and ¹³C NMR spectroscopy would be utilized.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected signals for 2-Aminoethyl 2-cyanoacetate hydrochloride would correspond to the protons of the aminoethyl group and the cyanoacetate (B8463686) moiety.

¹³C NMR offers insight into the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.

While specific spectral data for 2-Aminoethyl 2-cyanoacetate hydrochloride is not widely published in publicly accessible literature, the expected chemical shifts can be predicted based on the analysis of similar structures. For instance, the analysis of related compounds such as ethyl cyanoacetate provides a reference for the chemical shifts of the cyano- and ester-bearing carbons.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, the molecular formula can be confirmed. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further solidifying the compound's identity. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Below is a hypothetical data table illustrating the kind of information that would be obtained from these spectroscopic analyses for the structural confirmation of 2-Aminoethyl 2-cyanoacetate hydrochloride.

| Technique | Parameter | Expected Observation for 2-Aminoethyl 2-cyanoacetate hydrochloride |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to -CH₂- (ester), -CH₂- (amine), and -CH₂- (cyano) protons. |

| Integration | Ratios of proton signals consistent with the molecular structure. | |

| Multiplicity | Splitting patterns (e.g., triplets) due to coupling between adjacent protons. | |

| ¹³C NMR | Chemical Shift (δ) | Resonances for carbonyl (C=O), nitrile (C≡N), and methylene (B1212753) (-CH₂-) carbons. |

| Mass Spec. | Molecular Ion Peak [M+H]⁺ | A peak corresponding to the mass of the protonated molecule. |

| Isotopic Pattern | Characteristic pattern due to the presence of chlorine from the hydrochloride salt. |

Chromatographic Techniques (HPLC, LC-MS, UPLC) for Purity and Reaction Progress Analysis

Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of 2-Aminoethyl 2-cyanoacetate hydrochloride and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination. A sample is passed through a column packed with a stationary phase, and separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. For a polar compound like 2-Aminoethyl 2-cyanoacetate hydrochloride, reversed-phase HPLC would likely be employed, using a nonpolar stationary phase and a polar mobile phase. The purity is determined by the relative area of the peak corresponding to the compound of interest in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is not only used for purity analysis but also for identifying impurities and byproducts in a reaction mixture. As the separated components elute from the LC column, they are ionized and analyzed by the mass spectrometer, providing molecular weight information for each peak in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and improved sensitivity. UPLC is particularly valuable for high-throughput analysis and for resolving complex mixtures, making it a powerful tool for monitoring reaction kinetics and optimizing reaction conditions.

The following table outlines typical parameters that would be defined in a chromatographic method for the analysis of 2-Aminoethyl 2-cyanoacetate hydrochloride.

| Technique | Parameter | Typical Conditions for Analysis |

| HPLC/UPLC | Column | C18 reversed-phase column |

| Mobile Phase | A gradient of water and acetonitrile (B52724) with an additive like formic acid or trifluoroacetic acid. | |

| Flow Rate | Optimized for the specific column dimensions (e.g., 0.5-1.0 mL/min for HPLC, 0.2-0.5 mL/min for UPLC). | |

| Detection | UV detection at a wavelength where the cyanoacetate chromophore absorbs. | |

| LC-MS | Ionization Source | Electrospray Ionization (ESI) in positive ion mode to detect the protonated molecule. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) for mass-to-charge ratio determination. |

By utilizing these spectroscopic and chromatographic methodologies, chemists can confidently confirm the structure and assess the purity of 2-Aminoethyl 2-cyanoacetate hydrochloride, ensuring its suitability for subsequent synthetic applications and facilitating the monitoring of reactions in which it is a key component.

Future Perspectives and Emerging Research Avenues for 2 Aminoethyl 2 Cyanoacetate Hydrochloride

Development of Novel Catalytic Systems for Enhanced Reactivity

The reactivity of cyanoacetate (B8463686) derivatives is heavily influenced by the catalytic system employed. Future research is expected to focus on developing more efficient, selective, and sustainable catalysts to broaden the synthetic utility of 2-Aminoethyl 2-cyanoacetate hydrochloride.

Organocatalysis: The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a metal-free and often milder alternative to traditional catalysis. wikipedia.org Simple organic molecules like piperidine (B6355638) and pyridine (B92270) have been historically used in reactions involving cyanoacetates, such as the Knoevenagel condensation. researchgate.netacs.org More recently, cyanoacetic acid itself has been demonstrated to act as a Brønsted acid catalyst for reactions like the Biginelli reaction. scielo.brscielo.br The inherent amino group in 2-Aminoethyl 2-cyanoacetate hydrochloride could potentially act as an internal catalyst or be modified to create novel bifunctional organocatalysts. Future work could explore the use of chiral organocatalysts to achieve enantioselective transformations, a key goal in pharmaceutical synthesis.

Metal-Based Catalysis: Transition metal catalysis remains a cornerstone of modern organic synthesis. Novel copper (II) complexes have been investigated for their catalytic activity in reactions involving active methylene (B1212753) nitriles. rsc.org Ruthenium-based catalysts have also shown promise in various cyanation reactions. beilstein-journals.org The development of new metal catalysts, including those based on earth-abundant metals, could unlock new reaction pathways for 2-Aminoethyl 2-cyanoacetate hydrochloride, leading to the efficient synthesis of complex molecules.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a rapidly growing field, driven by the desire for greener and more selective chemical processes. astrazeneca.com Lipases have been employed in cascade reactions involving cyanoacetic acid for the synthesis of unsaturated esters. nih.gov Furthermore, ene-reductases have been utilized for the asymmetric bioreduction of β-cyanoacrylate esters. acs.org Future research could focus on identifying or engineering enzymes that can selectively act on the different functional groups of 2-Aminoethyl 2-cyanoacetate hydrochloride, enabling highly specific and environmentally friendly transformations.

Heterogeneous Catalysis: Immobilizing catalysts on solid supports offers advantages in terms of catalyst recovery and reuse. For instance, silica (B1680970) monoliths modified with amino groups have been used as effective catalysts in continuous-flow microreactors for Knoevenagel condensations of ethyl cyanoacetate. nih.gov The development of novel heterogeneous catalysts, including metal-organic frameworks (MOFs) and functionalized polymers, could lead to more robust and scalable processes involving 2-Aminoethyl 2-cyanoacetate hydrochloride.

Table 1: Emerging Catalytic Systems for Cyanoacetate Derivatives

| Catalyst Type | Example Catalyst/System | Potential Application for 2-Aminoethyl 2-cyanoacetate hydrochloride |

|---|---|---|

| Organocatalysis | Proline, Chiral Amines | Asymmetric synthesis of functionalized heterocycles. |

| Metal-Based Catalysis | Copper (II) complexes, Ruthenium catalysts | Cross-coupling reactions, C-H activation. |

| Biocatalysis | Lipases, Ene-reductases | Enantioselective synthesis of chiral building blocks. |

| Heterogeneous Catalysis | Amine-grafted silica, MOFs | Continuous flow synthesis, improved catalyst recyclability. |

Exploration of Underutilized Reaction Modalities

Beyond traditional synthetic methods, several emerging reaction modalities hold significant promise for expanding the chemical space accessible from 2-Aminoethyl 2-cyanoacetate hydrochloride.

Photocatalysis: The use of light to drive chemical reactions has witnessed a renaissance in recent years. Photocatalysis can enable unique transformations that are often difficult to achieve through thermal methods. The application of photoredox catalysis to cyanoacetate derivatives could lead to novel radical-based reactions, such as C-H functionalization or the formation of new carbon-carbon and carbon-heteroatom bonds.

Electrochemistry: Electrochemical synthesis, which uses electricity to drive chemical reactions, is an inherently green technology as it often avoids the need for stoichiometric chemical oxidants or reductants. researchgate.net Paired electrosynthesis has been successfully applied to the synthesis of cyanoacetic acid itself. acs.orgnih.gov Exploring the electrochemical behavior of 2-Aminoethyl 2-cyanoacetate hydrochloride could open up new avenues for its functionalization, for example, through oxidative or reductive cyclization reactions.

Biocatalytic C-H Functionalization: The selective functionalization of carbon-hydrogen bonds is a major goal in organic synthesis. Biocatalysts, particularly enzymes from the cytochrome P450 family, are known to perform highly selective C-H oxidation reactions on a wide range of substrates. nih.gov While this has been extensively studied for complex natural products, its application to smaller building blocks like 2-Aminoethyl 2-cyanoacetate hydrochloride is an underexplored area that could yield novel and valuable derivatives.

Table 2: Underutilized Reaction Modalities and Their Potential

| Reaction Modality | Description | Potential Application for 2-Aminoethyl 2-cyanoacetate hydrochloride |

|---|---|---|

| Photocatalysis | Use of light to initiate and drive chemical reactions. | Generation of radical intermediates for novel bond formations. |

| Electrochemistry | Use of electricity to drive non-spontaneous chemical reactions. | Green and selective oxidation or reduction of functional groups. |

| Biocatalytic C-H Functionalization | Enzyme-mediated activation and functionalization of C-H bonds. | Late-stage diversification and synthesis of novel derivatives. |

Integration into Advanced Synthetic Methodologies

The efficiency of chemical synthesis can be dramatically improved by employing advanced methodologies that combine multiple reaction steps into a single operation. 2-Aminoethyl 2-cyanoacetate hydrochloride is an ideal candidate for integration into such strategies.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more starting materials react to form a single product that contains the essential parts of all the initial reactants. nih.gov Cyanoacetic acid derivatives are well-known starting materials for a plethora of MCRs. researchgate.net The presence of multiple reactive sites in 2-Aminoethyl 2-cyanoacetate hydrochloride makes it a highly attractive building block for the design of novel MCRs to rapidly generate molecular complexity. For instance, it could participate in five-component reactions to produce densely functionalized cyclohexene (B86901) derivatives. nih.gov

Cascade (Domino) Reactions: Cascade reactions, also known as domino reactions, are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates. nih.gov This approach offers significant advantages in terms of atom economy and operational simplicity. Cyanoacetate derivatives have been successfully employed in various cascade reactions, for example, in the synthesis of chromene derivatives. nih.gov The strategic design of cascade sequences involving 2-Aminoethyl 2-cyanoacetate hydrochloride could provide efficient access to complex heterocyclic scaffolds.

Flow Chemistry: Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. selvita.com This technology offers numerous benefits, including enhanced safety, improved reaction control, and easier scalability. rsc.orgnih.gov The synthesis of cyanoacetates has been successfully adapted to continuous flow processes. google.com Given its potential use in the synthesis of valuable compounds, developing continuous flow methods for reactions involving 2-Aminoethyl 2-cyanoacetate hydrochloride would be a significant step towards more sustainable and efficient chemical manufacturing.

Table 3: Advanced Synthetic Methodologies for Future Exploration

| Methodology | Description | Potential Advantage for 2-Aminoethyl 2-cyanoacetate hydrochloride |

|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form a product. | Rapid generation of molecular diversity and complexity. |

| Cascade (Domino) Reactions | A sequence of intramolecular reactions occurs without isolating intermediates. | High atom and step economy, leading to efficient synthesis. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Improved safety, scalability, and process control. |

Q & A

Q. What are the optimal synthetic routes for 2-aminoethyl 2-cyanoacetate hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of 2-aminoethyl 2-cyanoacetate hydrochloride typically involves esterification or amidation reactions. For example, reacting 2-cyanoacetic acid with 2-aminoethanol in the presence of a coupling agent (e.g., DCC or EDC) under anhydrous conditions, followed by hydrochloride salt formation. Key variables include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Temperature : Room temperature to 60°C minimizes side reactions like hydrolysis of the cyano group.

- Purification : Recrystallization from ethanol/water mixtures improves purity. Yield optimization requires monitoring pH during salt formation (target pH 4–5) .

Q. Which analytical techniques are most reliable for characterizing 2-aminoethyl 2-cyanoacetate hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm ester linkage (e.g., ester carbonyl at ~170 ppm) and protonation of the amino group.

- HPLC-MS : Validates purity and molecular ion ([M+H] at m/z 177.1 for CHNO·HCl).

- Elemental Analysis : Matches calculated C, H, N, and Cl content (±0.3% deviation).

- FTIR : Cyano group absorption at ~2250 cm and ester C=O stretch at ~1740 cm .

Q. How should researchers handle stability issues during storage?

- Methodological Answer :

- Storage Conditions : Store at 2–8°C in airtight, light-resistant containers. The ester group is prone to hydrolysis; avoid moisture by using desiccants (e.g., silica gel).

- Stability Tests : Monitor degradation via HPLC every 3–6 months. Lyophilization extends shelf life for biological studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for 2-aminoethyl 2-cyanoacetate derivatives?

- Methodological Answer : Contradictions often arise from:

- Purity Variability : Validate compound purity (>98%) via orthogonal methods (e.g., NMR + HPLC).

- Assay Conditions : Standardize cell culture media (e.g., pH 7.4 vs. 6.8 alters protonation states) and control for metabolite interference.

- Structural Confirmation : Compare with analogs (e.g., 2-aminoethyl methacrylate hydrochloride) to isolate functional group contributions .

Q. How can computational modeling predict reactivity of 2-aminoethyl 2-cyanoacetate hydrochloride in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Use software (e.g., Gaussian) to map electrostatic potential surfaces, identifying nucleophilic sites (e.g., amino group) and electrophilic sites (e.g., cyano carbon).

- Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines vs. thiols) in polar solvents. Data can validate computational predictions .

Q. What experimental designs optimize the compound’s use as a crosslinker in polymer chemistry?

- Methodological Answer :

- Crosslinking Efficiency : Vary molar ratios (1–5% w/w) with monomers (e.g., acrylates) and measure gelation time via rheometry.

- Degradation Profiling : Assess hydrolytic stability at pH 5–9 using gravimetric analysis. The cyano group enhances resistance to oxidation compared to amide-based crosslinkers .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Testing : Use shake-flask method at 25°C. The hydrochloride salt increases water solubility (e.g., ~50 mg/mL in PBS), while the free base is more soluble in DMSO or ethanol.

- pH Dependence : Adjust pH (2–7) to correlate protonation state with solubility trends. Contradictions may arise from incomplete salt formation or impurities .

Comparative Reactivity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.